Convicine

Description

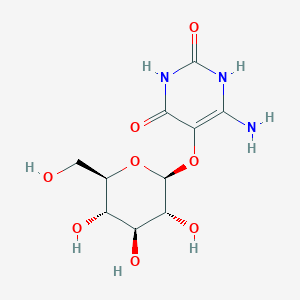

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O8/c11-7-6(8(18)13-10(19)12-7)21-9-5(17)4(16)3(15)2(1-14)20-9/h2-5,9,14-17H,1H2,(H4,11,12,13,18,19)/t2-,3-,4+,5-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWYIMQKLTVAGZ-SYCVNHKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2=C(NC(=O)NC2=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(NC(=O)NC2=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940958 | |

| Record name | 4-Amino-2,6-dihydroxypyrimidin-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19286-37-4 | |

| Record name | Convicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19286-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Convicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019286374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dihydroxypyrimidin-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CONVICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O6R2591X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Convicine-Induced Hemolysis in Favism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favism, a severe hemolytic anemia, is triggered by the consumption of fava beans (Vicia faba) in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD). This in-depth technical guide elucidates the mechanism of action of convicine, a pyrimidine glycoside found in fava beans, and its role in the pathophysiology of favism. The document details the biochemical cascade leading to oxidative stress and erythrocyte destruction, provides quantitative data on the toxic effects of this compound's metabolites, outlines key experimental protocols for studying this phenomenon, and presents visual diagrams of the involved pathways and workflows.

Biochemical Mechanism of Action

The hemolytic crisis in favism is not directly caused by this compound but by its aglycone metabolite, isouramil, and the corresponding aglycone of a related compound, vicine, which is divicine. The process unfolds in a series of steps:

-

Hydrolysis in the Gut: Upon ingestion of fava beans, the β-glycosidic bonds of this compound and vicine are hydrolyzed by β-glucosidases present in the small intestine, releasing their respective aglycones: isouramil and divicine.[1][2]

-

Generation of Reactive Oxygen Species (ROS): Divicine and isouramil are potent reducing agents that readily auto-oxidize in the presence of oxygen within red blood cells (RBCs).[3][4] This process generates a cascade of reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[3]

-

Oxidative Stress in G6PD-Deficient Erythrocytes: In healthy individuals, the pentose phosphate pathway (PPP) effectively neutralizes these ROS. The enzyme G6PD is central to this pathway, as it produces NADPH, which is crucial for maintaining a reduced pool of glutathione (GSH).[5] GSH, in turn, is a key antioxidant that detoxifies ROS. In individuals with G6PD deficiency, the production of NADPH is impaired, leading to a rapid depletion of GSH upon exposure to the oxidative challenge posed by divicine and isouramil.[5][6]

-

Cellular Damage and Hemolysis: The depletion of GSH leaves the erythrocytes vulnerable to oxidative damage. This includes:

-

Hemoglobin Oxidation and Heinz Body Formation: Hemoglobin is oxidized to methemoglobin and ferrylhemoglobin, which can precipitate within the RBCs to form aggregates known as Heinz bodies.[7][8] These bodies attach to the cell membrane, reducing its flexibility.

-

Membrane Damage: Oxidative stress leads to lipid peroxidation and damage to membrane proteins, including band 3 protein.[8][9] This compromises the structural integrity and deformability of the erythrocytes.

-

Premature Clearance: The damaged and rigid erythrocytes are recognized and rapidly cleared from circulation by macrophages in the spleen and liver, leading to acute hemolytic anemia.[3][8]

-

Quantitative Data

The following tables summarize the available quantitative data on the concentrations of this compound and its metabolites, as well as their hemolytic and cytotoxic effects.

| Compound | Source | Concentration Range | Reference |

| This compound | Fava Beans (dry weight) | 2.1 - 3.6 mg/g | [1] |

| Vicine | Fava Beans (dry weight) | 5.2 - 7.6 mg/g | [1] |

| Divicine | in vitro studies | 0.25 - 5 mM | [10][11] |

| Isouramil | in vitro studies | 5 mM | [11] |

Table 1: Concentrations of this compound and Related Compounds in Fava Beans and in vitro Studies.

| Parameter | Compound | System | Value | Reference |

| TD₅₀ (in vivo hemolysis) | Divicine | Rat | ~0.5 mmol/kg | [1][2] |

| TC₅₀ (in vitro erythrocyte survival) | Divicine | Rat Erythrocytes | ~1.5 mM | [1][2] |

| Glutathione Peroxidase Inactivation | Divicine | Human Erythrocytes | 25% reduction at 2 mM | [8] |

Table 2: Toxicological Data for Divicine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key biochemical pathways and experimental workflows described in this guide.

Biochemical Pathway of this compound-Induced Hemolysis

Caption: Biochemical cascade of this compound-induced hemolysis in G6PD deficiency.

Experimental Workflow for In Vitro Hemolysis Assay

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Hemolysis Assay [protocols.io]

- 4. The chemistry of favism-inducing compounds. The properties of isouramil and divicine and their reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Substantial Depletion of Vicine, Levodopa, and Tyramine in a Fava Bean Protein-Based Nutritional Product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Favism: impairment of proteolytic systems in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iron release and membrane damage in erythrocytes exposed to oxidizing agents, phenylhydrazine, divicine and isouramil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of divicine and isouramil on red cell metabolism in normal and G6PD-deficient (Mediterranean variant) subjects. Possible role in the genesis of favism - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Convicine and Vicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convicine and vicine are pyrimidine glycosides predominantly found in faba beans (Vicia faba). While these compounds are relatively inert, their enzymatic hydrolysis in the gastrointestinal tract releases the highly reactive aglycones, isouramil and divicine, respectively. These aglycones are potent oxidizing agents that can induce significant biological effects, most notably hemolytic anemia in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD). This technical guide provides a comprehensive overview of the biological activities of this compound and vicine, with a focus on their mechanisms of action, quantitative data from key studies, and detailed experimental protocols. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and food safety.

Core Biological Activity: Hemolytic Anemia and Oxidative Stress

The most well-documented biological effect of this compound and vicine is the induction of hemolytic anemia, a condition known as favism, in susceptible individuals. This toxicity is not caused by the glycosides themselves but by their aglycones, isouramil and divicine.

Mechanism of Action

Upon ingestion, this compound and vicine are hydrolyzed by β-glucosidases in the gut to their respective aglycones, isouramil and divicine. These aglycones are potent oxidizing agents that disrupt the redox balance in red blood cells (RBCs). The primary mechanism involves the depletion of reduced glutathione (GSH) and nicotinamide adenine dinucleotide phosphate (NADPH).[1][2]

In individuals with a functional G6PD enzyme, NADPH is readily regenerated, thus maintaining a sufficient pool of GSH to counter the oxidative stress. However, in individuals with G6PD deficiency, the regeneration of NADPH is impaired. This leads to a rapid depletion of GSH, leaving the RBCs vulnerable to oxidative damage.[1] The oxidative stress caused by divicine and isouramil leads to the oxidation of hemoglobin, the formation of Heinz bodies (aggregates of denatured hemoglobin), and damage to the erythrocyte membrane, ultimately resulting in hemolysis.[3]

Signaling Pathway: Oxidative Stress in Erythrocytes

The signaling pathway leading to hemolysis is centered on the depletion of cellular antioxidants. The following diagram illustrates the key steps in this process.

Anti-inflammatory Activity

Beyond their hemolytic effects, vicine and its aglycone divicine have been shown to possess anti-inflammatory properties.

Mechanism of Action

The precise mechanism of the anti-inflammatory action of vicine and divicine is not fully elucidated. However, it is suggested that they may inhibit enzymes involved in the inflammatory cascade.

Quantitative Data

The following table summarizes the key quantitative data related to the anti-inflammatory and toxicological effects of vicine and divicine.

| Compound | Parameter | Species | Value | Reference |

| Vicine | LD50 (oral) | Rat | 2100 mg/kg bw | [4] |

| Divicine | LD50 (oral) | Rat | 1950 mg/kg bw | [4] |

| Vicine | Edema Inhibition (150 mg/kg) | Rat | 59.56% | [4] |

| Divicine | Edema Inhibition (150 mg/kg) | Rat | 45.65% | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of this compound and vicine.

In Vitro Hemolysis Assay

This protocol is adapted from standard hemolysis assays and can be used to assess the hemolytic potential of vicine, this compound, and their aglycones.

Objective: To determine the percentage of red blood cell lysis induced by a test compound.

Materials:

-

Fresh whole blood (e.g., from a healthy donor, with appropriate ethical approval)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compounds (vicine, this compound, divicine, isouramil) dissolved in a suitable solvent (e.g., PBS or DMSO, with appropriate vehicle controls)

-

Positive control: 1% Triton X-100

-

Negative control: Vehicle (e.g., PBS or DMSO)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Prepare Red Blood Cell Suspension:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood at 1500 x g for 10 minutes to pellet the RBCs.

-

Aspirate and discard the supernatant (plasma and buffy coat).

-

Wash the RBCs three times by resuspending the pellet in 10 volumes of PBS and centrifuging at 1500 x g for 5 minutes.

-

After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

-

-

Incubation:

-

In a microcentrifuge tube, add 100 µL of the 2% RBC suspension.

-

Add 100 µL of the test compound solution at various concentrations.

-

For the positive control, add 100 µL of 1% Triton X-100.

-

For the negative control, add 100 µL of the vehicle.

-

Incubate all tubes at 37°C for 2 hours with gentle shaking.

-

-

Measurement of Hemolysis:

-

After incubation, centrifuge the tubes at 10,000 x g for 5 minutes.

-

Carefully transfer 100 µL of the supernatant to a 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

-

-

Calculation of Percent Hemolysis:

-

% Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

-

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[1][5][6][7]

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (vicine or divicine) dissolved in a suitable vehicle

-

Positive control: A standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg)

-

Negative control: Vehicle

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Divide the animals into groups (n=6 per group): negative control, positive control, and test groups receiving different doses of the compound.

-

-

Compound Administration:

-

Administer the test compound, positive control, or vehicle to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

-

Induction of Edema:

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Calculation of Edema and Inhibition:

-

Paw Edema (mL or mm) = Paw volume/thickness at time 't' - Paw volume/thickness at time '0'

-

% Inhibition of Edema = [(Edema in control group - Edema in treated group) / Edema in control group] x 100

-

Quantitative Data Summary

The following table provides a consolidated summary of the quantitative data on the biological activities of vicine and its derivatives.

| Compound | Activity | Assay | Species/System | Endpoint | Value | Reference |

| Divicine | Hemolytic Toxicity | In vivo | Rat | TD50 | ~0.5 mmol/kg | [8] |

| Divicine | Hemolytic Toxicity | In vitro (RBCs) | Rat | TC50 | ~1.5 mM | [8] |

| Vicine | Acute Toxicity | Oral | Rat | LD50 | 2100 mg/kg bw | [4] |

| Divicine | Acute Toxicity | Oral | Rat | LD50 | 1950 mg/kg bw | [4] |

| Vicine | Anti-inflammatory | Carrageenan-induced paw edema | Rat | % Inhibition (150 mg/kg) | 59.56% | [4] |

| Divicine | Anti-inflammatory | Carrageenan-induced paw edema | Rat | % Inhibition (150 mg/kg) | 45.65% | [4] |

Conclusion

This compound and vicine, through their aglycones isouramil and divicine, exhibit significant biological activities, primarily driven by their potent oxidizing properties. The induction of hemolytic anemia in G6PD-deficient individuals remains the most critical concern from a food safety perspective. However, their anti-inflammatory properties suggest potential therapeutic applications that warrant further investigation. This technical guide provides a foundational understanding of these compounds, offering quantitative data and detailed experimental protocols to aid researchers in their future studies. A deeper understanding of the dose-response relationships and the precise molecular targets of these compounds will be crucial for both mitigating their toxic effects and harnessing their potential therapeutic benefits.

References

- 1. inotiv.com [inotiv.com]

- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 3. Inflammatory Response Modulation by Low-Dose Anti-inflammatory Drugs Treatment in an In Vitro Osteoarthritis Cellular Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of divicine and isouramil on red cell metabolism in normal and G6PD-deficient (Mediterranean variant) subjects. Possible role in the genesis of favism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Favism: divicine hemotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Convicine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of convicine, a pyrimidine glycoside found in faba beans (Vicia faba). The document is intended for researchers, scientists, and professionals in drug development who are interested in the toxicological and pharmacological aspects of this compound.

Chemical Identity and Structure

This compound is a glycoside composed of a pyrimidine-based aglycone, isouramil, linked to a glucose molecule. Its chemical structure is fundamental to its biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Citation |

| IUPAC Name | 6-amino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidine-2,4-dione | [1] |

| CAS Number | 19286-37-4 | [1] |

| Molecular Formula | C₁₀H₁₅N₃O₈ | [1] |

| Molecular Weight | 305.24 g/mol | [1] |

| Canonical SMILES | C1=C(C(=O)NC(=O)N1)N)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO | |

| InChI Key | JJWYIMQKLTVAGZ-SYCVNHKBSA-N |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological effects.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Melting Point | Decomposes at 287°C | [2] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in hot water and dilute NaOH. Slightly soluble in cold water and alcohol. Practically insoluble in chloroform and glacial acetic acid. | [2][3] |

| logP | -3.4 | [4] |

| pKa | This compound is a very weakly acidic compound. The pKa of its aglycone, isouramil, is 3.36. | [5][6] |

| Appearance | Leaflets from boiling water | [2] |

Biological Activity and Toxicology: The Role of this compound in Favism

This compound is a key causative agent in favism, a hemolytic anemia that occurs in individuals with a genetic deficiency of the enzyme glucose-6-phosphate dehydrogenase (G6PD).[6]

Mechanism of Action

Upon ingestion, this compound is hydrolyzed by β-glucosidases in the intestine to its aglycone, isouramil .[1] Isouramil is a potent oxidizing agent that, along with divicine (the aglycone of vicine, another compound in faba beans), triggers a cascade of events leading to hemolysis in G6PD-deficient individuals.[7]

The primary mechanism involves the generation of reactive oxygen species (ROS), which deplete reduced glutathione (GSH) in red blood cells.[6] In individuals with G6PD deficiency, the regeneration of GSH is impaired, leading to oxidative damage to hemoglobin and other cellular components, ultimately causing hemolysis.[7]

Signaling Pathway of this compound-Induced Hemolysis in G6PD Deficiency

The following diagram illustrates the signaling pathway from the ingestion of this compound to the hemolytic crisis in G6PD-deficient individuals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flow cytometric measurement of reactive oxygen species production by normal and thalassaemic red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thoughtco.com [thoughtco.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of the Diversity of Vicine and this compound Derivatives in Faba Bean (Vicia faba L.) Cultivars: Insights from LC-MS/MS Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [helda.helsinki.fi]

- 7. abcam.cn [abcam.cn]

A Technical Guide to the Natural Sources and Isolation of Convicine from Faba Beans (Vicia faba L.)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of convicine, a pyrimidine glucoside found predominantly in faba beans. It details its natural occurrence, factors influencing its concentration, and established methodologies for its extraction, purification, and quantification. This guide is intended to serve as a technical resource for professionals in research and drug development who are interested in the study and utilization of this compound.

Natural Sources and Distribution of this compound

This compound is a naturally occurring anti-nutritional compound found almost exclusively within the Vicia genus.[1]

-

Primary Source: The most significant source of this compound is the faba bean (Vicia faba L.), where it accumulates in the seeds, particularly the cotyledons.[2][3] The total amount of vicine and this compound in ripened faba bean seeds is approximately 10 mg/g.[1]

-

Other Vicia Species: Small amounts of this compound (< 0.1 mg/g) have also been identified in other species of the Vicia genus, such as common vetch (Vicia sativa) and Vicia narbonensis.[1][4] Its presence has not been detected in other common grain legumes like chickpeas (Cicer arietinum) or soybeans (Glycine max).[5]

-

Distribution within the Plant: While present in various parts of the faba bean plant, including roots and leaves, the highest concentrations are found in the seeds.[3][6] The biosynthesis of this compound and its counterpart, vicine, is reported to occur in the testa (seed coat) during seed development, after which they are transported to the cotyledons for accumulation.

Several factors have been shown to influence the concentration of this compound in faba beans:

-

Genotype: The genetic makeup of the faba bean cultivar is the most significant factor determining the levels of vicine and this compound.[5][7] Plant breeding programs have successfully developed low vicine-convicine cultivars.[2][8]

-

Environmental Conditions: Agronomic practices and environmental factors significantly impact this compound levels. Sowing time has a notable effect, with earlier sowing potentially leading to lower concentrations due to a longer plant development period.[5][7]

-

Seed Maturity: The concentration of this compound is highest in young, immature seeds and decreases as the seeds mature.[4]

Quantitative Data on this compound Content

The concentration of this compound and its related glucoside, vicine, varies considerably among different faba bean cultivars and is influenced by environmental factors. The following table summarizes representative quantitative data from various studies.

| Faba Bean Cultivar/Type | This compound Content (mg/g dry matter) | Vicine Content (mg/g dry matter) | Total V-C (mg/g dry matter) | Reference |

| Finnish Cultivars (range) | 2.1 - 3.6 | 5.2 - 7.6 | - | [1] |

| 'Kontu' (Finnish cultivar) | High | High | - | [1] |

| Diverse Cultivars (Saskatoon) | 0.13 - 0.64 | 0.44 - 0.82 | 0.62 (lowest total) | [4] |

| Mature Dehulled Fababeans (avg.) | 3.0 | 7.3 | 10.3 | [9] |

| Low V-C Genotypes (range) | 0.017 - 0.04 | 0.16 - 0.60 | - | |

| Seedlings (100g fresh weight) | 10.1 | 12.6 | 22.7 | [10] |

| Pods at 139 days (100g fresh weight) | 17.8 | 29.0 | 46.8 | [10] |

Experimental Protocols for Isolation and Analysis

The isolation of this compound from faba beans involves extraction from the plant matrix, followed by purification and quantification.

Several protocols have been developed for the extraction of this compound, ranging from simple solvent extractions to more complex acid-based methods.

-

Organic Solvent Extraction: This is a common and effective approach.

-

Ethanol-Water Mixtures: Extraction with aqueous ethanol (e.g., 75:25 or 80:20 v/v) is frequently used for preparing standards.[1]

-

Acetone-Water Mixtures: A 70:30 acetone-water solvent has been demonstrated to be optimal, providing results comparable to other organic solvents like methanol.

-

-

Acid Extraction: While effective, these methods are often more complex.

-

Perchloric Acid: Dilute perchloric acid (e.g., 7.0%) is a widely evaluated extraction medium.[11]

-

Hydrochloric Acid: HCl is also used in some extraction protocols.

-

Acetic Acid: Soaking faba beans in a weak acetic acid solution (e.g., 1%) can effectively remove a significant percentage of this compound.[12][13]

-

Protocol: General Organic Solvent Extraction

-

Sample Preparation: Dry faba bean seeds are dehulled and ground into a fine powder or flour.

-

Extraction: The faba bean powder is suspended in the chosen extraction solvent (e.g., 80% methanol or 70:30 acetone:water). The mixture is vortexed and sonicated to ensure thorough extraction.

-

Separation: The mixture is centrifuged to pellet the solid material.

-

Collection: The supernatant, containing the crude extract of this compound and other soluble compounds, is carefully collected.

-

Filtration: The crude extract is passed through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter before analysis or further purification.[2]

Following extraction, this compound must be purified from the crude extract.

-

Crystallization: Early methods relied on concentrating the extract and inducing crystallization. Vicine and this compound were then separated based on their differential solubility.[1]

-

Chromatography: Modern purification and analysis are predominantly performed using high-performance liquid chromatography (HPLC).

-

Reversed-Phase HPLC (RP-HPLC): This is a standard technique for separating vicine and this compound using a C18 column.[1]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): Given the polar nature of this compound, HILIC has been successfully implemented to improve detection and separation, especially for quantifying low-level samples.[14][15]

-

Accurate determination of this compound concentrations is critical for breeding programs and food safety.

-

HPLC with UV Detection (HPLC-UV): This is a robust and widely used method for quantifying this compound. Detection is typically performed at a specific UV wavelength against a known standard.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For greater selectivity and sensitivity, particularly in low-convicine cultivars, LC-MS is the preferred method.[16] It allows for accurate quantification even at very low concentrations and can be used in high-throughput screening.[16] Tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM) provides highly specific detection.[14]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes related to this compound isolation and its biological significance.

Caption: Experimental workflow for the isolation and purification of this compound from faba beans.

Caption: Biosynthesis of this compound in faba beans and its metabolic pathway leading to favism in humans.

References

- 1. DSpace [helda.helsinki.fi]

- 2. researchgate.net [researchgate.net]

- 3. Exploration of the Diversity of Vicine and this compound Derivatives in Faba Bean (Vicia faba L.) Cultivars: Insights from LC-MS/MS Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mdpi.com [mdpi.com]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. genotypic-and-environmental-impacts-on-vicine-and-convicine-concentrations-in-faba-beans - Ask this paper | Bohrium [bohrium.com]

- 8. Eliminating vicine and this compound, the main anti-nutritional factors restricting faba bean usage - CentAUR [centaur.reading.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Treatments for reducing total vicine in Egyptian faba bean (Giza 2 variety) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of vicine and this compound in faba bean seeds using hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Simple High-Throughput Method for the Analysis of Vicine and this compound in Faba Bean - PubMed [pubmed.ncbi.nlm.nih.gov]

Convicine and its Role in Oxidative Stress in Erythrocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of convicine, a pyrimidine glucoside found in fava beans, in inducing oxidative stress in erythrocytes. The document elucidates the biochemical mechanisms underlying this compound's toxicity, with a particular focus on its implications for individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, the genetic condition linked to favism. This guide details the conversion of this compound to its active aglycone, isouramil, and the subsequent cascade of events leading to erythrocyte damage and hemolysis. Quantitative data on the effects of isouramil and the analogous compound divicine are presented, alongside detailed experimental protocols for key assays used to study these phenomena. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the core concepts.

Introduction

This compound is a naturally occurring pyrimidine β-glucoside found in high concentrations in fava beans (Vicia faba)[1][2]. While fava beans are a valuable source of protein, their consumption can trigger a severe hemolytic anemia, known as favism, in individuals with a genetic deficiency in the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD)[1][3]. This compound itself is biologically inactive; however, upon ingestion, it is hydrolyzed by β-glucosidases in the intestine to its aglycone, isouramil[2][3]. Isouramil is a potent redox-active compound that initiates a cascade of oxidative events within erythrocytes, leading to premature cell lysis[4][5]. Understanding the precise mechanisms of this compound-induced oxidative stress is crucial for the development of diagnostic tools, therapeutic interventions, and safer food products for susceptible populations.

Biochemical Mechanism of Action

The toxicity of this compound is intrinsically linked to the metabolic peculiarities of erythrocytes and the protective role of the pentose phosphate pathway (PPP).

Conversion to Isouramil and Generation of Reactive Oxygen Species (ROS)

Following ingestion, this compound is converted to isouramil[3]. Isouramil can undergo auto-oxidation in the presence of oxygen, generating reactive oxygen species (ROS), including superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂)[5]. This process is cyclical, with isouramil being regenerated, leading to a continuous production of ROS that places a significant oxidative burden on the erythrocyte[5].

The Role of the Pentose Phosphate Pathway and Glutathione

The primary defense mechanism within erythrocytes against oxidative damage is the pentose phosphate pathway (PPP). The rate-limiting enzyme of this pathway, G6PD, produces NADPH, which is essential for maintaining a reduced intracellular environment. NADPH is a critical cofactor for glutathione reductase, an enzyme that reduces oxidized glutathione (GSSG) back to its reduced form (GSH)[6]. GSH is a key antioxidant that directly neutralizes ROS and is a cofactor for glutathione peroxidase, which detoxifies H₂O₂.

Impact on G6PD-Deficient Erythrocytes

In individuals with G6PD deficiency, the production of NADPH is impaired. Consequently, the regeneration of GSH from GSSG is insufficient to counteract the massive oxidative stress induced by isouramil[7][8]. This leads to a rapid depletion of the erythrocyte's GSH pool, leaving the cell vulnerable to oxidative damage.

Downstream Effects of Oxidative Stress

The depletion of GSH and the accumulation of ROS have several detrimental effects on erythrocytes:

-

Hemoglobin Oxidation and Heinz Body Formation: Hemoglobin is oxidized to methemoglobin, which is incapable of transporting oxygen. Further oxidation and denaturation of hemoglobin lead to the formation of insoluble aggregates known as Heinz bodies. These bodies attach to the inner surface of the erythrocyte membrane.

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in the erythrocyte membrane, leading to lipid peroxidation. This process disrupts membrane integrity, increases its permeability, and can lead to cell lysis.

-

Protein Damage: Oxidative stress causes damage to membrane proteins, including spectrin and band 3 protein, leading to the formation of high-molecular-weight protein aggregates[8]. This damage compromises the structural integrity and deformability of the erythrocyte.

-

Hemolysis: The culmination of these damaging events is the premature destruction of erythrocytes (hemolysis), leading to the clinical manifestations of favism.

Signaling Pathway

The following diagram illustrates the biochemical pathway of this compound-induced oxidative stress in erythrocytes.

Quantitative Data

Extensive quantitative data for the effects of this compound and its aglycone, isouramil, on erythrocytes are limited in the scientific literature. However, studies on the closely related and structurally similar compound divicine, the aglycone of vicine, provide valuable insights into the dose-dependent toxicity of these pyrimidine derivatives. The metabolic effects of divicine and isouramil are considered to be equivalent[7][8].

Table 1: Effects of Isouramil and Divicine on Erythrocytes

| Parameter | Compound | Concentration | Effect | Cell Type | Reference |

| Malonyl dialdehyde (MDA) production | Isouramil | 5 mM | Slight increase | Normal and G6PD-deficient human erythrocytes | [7][8] |

| Polypeptide aggregates | Divicine | 1 mM | Formation after 12 and 24 hours | G6PD-deficient human erythrocytes | [7][8] |

| Filterability | Divicine | 0.25 mM | Marked decrease | G6PD-deficient human erythrocytes | [7][8] |

| Reduced Glutathione (GSH) | Divicine | - | 1:1 stoichiometric oxidation | G6PD-deficient human erythrocytes | [7][8] |

Note: The lack of extensive quantitative data for this compound and isouramil is a notable gap in the current literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound and its metabolites on erythrocytes.

In Vitro Hemolysis Assay

This assay measures the extent of erythrocyte lysis upon exposure to a test compound.

Protocol:

-

Erythrocyte Preparation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge at 1000 x g for 10 minutes to pellet the erythrocytes.

-

Remove the plasma and buffy coat.

-

Wash the erythrocytes three times with a phosphate-buffered saline (PBS) solution (pH 7.4).

-

Resuspend the washed erythrocytes in PBS to a final concentration of 5% (v/v).

-

-

Incubation:

-

Prepare serial dilutions of isouramil in PBS.

-

In a 96-well plate, add 100 µL of the erythrocyte suspension to 100 µL of each isouramil dilution.

-

Include a positive control (100 µL of erythrocyte suspension + 100 µL of 1% Triton X-100 for 100% hemolysis) and a negative control (100 µL of erythrocyte suspension + 100 µL of PBS).

-

Incubate the plate at 37°C for a specified time (e.g., 2-4 hours).

-

-

Measurement:

-

Centrifuge the plate at 1000 x g for 5 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.

-

-

Calculation:

-

Calculate the percentage of hemolysis using the following formula:

-

Measurement of Reduced Glutathione (GSH)

This spectrophotometric assay quantifies the intracellular concentration of GSH.

Protocol:

-

Sample Preparation:

-

Incubate a suspension of washed erythrocytes with various concentrations of isouramil at 37°C for a defined period.

-

After incubation, centrifuge the erythrocytes and wash them with PBS.

-

Lyse the erythrocytes by adding a metaphosphoric acid solution to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the protein precipitate.

-

Collect the supernatant, which contains the GSH.

-

-

Assay:

-

Prepare a reaction mixture containing a phosphate buffer (pH 7.5-8.0) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Add a known volume of the supernatant to the reaction mixture.

-

DTNB reacts with the sulfhydryl group of GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

-

Measure the absorbance of the solution at 412 nm using a spectrophotometer.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of GSH.

-

Determine the concentration of GSH in the samples by comparing their absorbance to the standard curve.

-

SDS-PAGE Analysis of Erythrocyte Membrane Proteins

This technique is used to separate and visualize erythrocyte membrane proteins to assess for oxidative damage, such as the formation of high-molecular-weight aggregates.

Protocol:

-

Erythrocyte Ghost Preparation:

-

Incubate washed erythrocytes with or without isouramil.

-

Lyse the erythrocytes in a hypotonic phosphate buffer (e.g., 5 mM, pH 8.0) on ice.

-

Centrifuge at high speed (e.g., 20,000 x g) to pellet the erythrocyte membranes (ghosts).

-

Wash the ghosts repeatedly with the hypotonic buffer until they are white.

-

-

Protein Quantification:

-

Solubilize the erythrocyte ghosts in a buffer containing a detergent (e.g., SDS).

-

Determine the protein concentration of the solubilized membranes using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Electrophoresis:

-

Mix the membrane protein samples with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) and heat to denature the proteins.

-

Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Staining and Visualization:

-

Stain the gel with a protein stain such as Coomassie Brilliant Blue or silver stain.

-

Destain the gel to visualize the protein bands.

-

Analyze the gel for changes in the protein banding pattern, specifically looking for the appearance of high-molecular-weight aggregates or the disappearance of specific protein bands in the isouramil-treated samples compared to the control.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for assessing the effects of this compound/isouramil on erythrocytes.

Conclusion

This compound, through its aglycone isouramil, poses a significant oxidative threat to erythrocytes, particularly in G6PD-deficient individuals. The resulting depletion of GSH and accumulation of ROS lead to a cascade of damaging events, culminating in hemolysis. This technical guide has provided a detailed overview of the biochemical mechanisms, available quantitative data, and key experimental protocols for studying this phenomenon. The provided visualizations of the signaling pathway and experimental workflow serve as valuable tools for researchers in this field. Further research is warranted to obtain more extensive quantitative data on the specific effects of this compound and isouramil to better understand their toxicokinetics and to develop more effective strategies to mitigate the risks associated with favism.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. A practical toxicity bioassay for vicine and this compound levels in faba bean (Vicia faba) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The chemistry of favism-inducing compounds. The properties of isouramil and divicine and their reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Simple High-Throughput Method for the Analysis of Vicine and this compound in Faba Bean - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genotypic-and-environmental-impacts-on-vicine-and-convicine-concentrations-in-faba-beans - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

The Dual Nature of a Legume: A Technical Guide to the Discovery and Historical Perspective of Convicine Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the scientific journey of convicine, a pyrimidine glycoside found in fava beans (Vicia faba). From its discovery, intertwined with that of its close relative vicine, to its central role in the potentially fatal condition of favism, this document provides a comprehensive historical and technical overview for researchers, scientists, and professionals in drug development. The intricate relationship between this compound, human genetics, and oxidative stress offers a compelling case study in toxicology and pharmacogenetics.

Discovery and Historical Milestones: Unraveling the Compounds of Favism

The story of this compound is inseparable from that of vicine. While vicine was first isolated in 1870 from the seeds of Vicia sativa, its presence in the more commonly consumed fava bean was identified in 1914. The initial focus of research was on vicine, with the gradual elucidation of its glycosidic nature and pyrimidine structure occurring through the late 19th and early 20th centuries. The correct chemical formula for vicine was finally determined in 1953.

The distinct identity of this compound as a separate but related compound emerged from this body of research. While a singular "discovery" paper for this compound is not as clearly defined as that for vicine, its structure was definitively characterized in 1968 as 6-amino-5-hydroxyuracil 5-(β-D-glucopyranoside). Early research efforts were dedicated to developing methods for the isolation and quantification of both vicine and this compound, initially relying on techniques such as extraction with sulfuric acid followed by precipitation, and later evolving to more refined chromatographic methods.

A pivotal moment in this compound research was the establishment of its connection to favism, a form of hemolytic anemia. It was discovered that the aglycones of vicine and this compound—divicine and isouramil, respectively—are the true culprits behind the acute hemolytic episodes observed in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD). This discovery shifted the research focus towards understanding the biochemical mechanisms of toxicity and the genetic predisposition to this adverse reaction. More recent research has concentrated on agricultural and genetic solutions, including the identification of the VC1 gene responsible for vicine and this compound content, leading to the breeding of low-convicine fava bean varieties.[1][2]

Quantitative Analysis of this compound and Vicine in Vicia faba

The concentration of this compound and vicine in fava beans can vary significantly depending on the cultivar, growing conditions, and geographical location. This variability is a critical factor in both food safety and agricultural breeding programs. The following tables summarize quantitative data from various studies, providing a comparative overview of vicine and this compound levels in different fava bean varieties.

Table 1: Vicine and this compound Content in Various Vicia faba Cultivars

| Cultivar/Genotype | Vicine Content (mg/g dry weight) | This compound Content (mg/g dry weight) | Reference |

| Kontu | 5.2 - 7.6 | 2.1 - 3.6 | [1] |

| Fuego | 2.1 - 7.73 | 2.37 - 8.1 | [3] |

| Farah | Not specified | Not specified | [4] |

| PBA Nasma | Not specified | Not specified | [4] |

| PBA Samira | Not specified | Not specified | [4] |

| PBA Zahra | Not specified | Not specified | [4] |

| Low Vicine-Convicine Lines | 0.19 - 0.26 | 0.01 - 0.03 | [5] |

| Average (Dehulled Beans) | 7.3 | 3.0 | [6] |

Table 2: Influence of Agronomic Factors on Vicine and this compound Content

| Factor | Condition | Mean Vicine Content (mg/g dry weight) | Mean this compound Content (mg/g dry weight) | Reference |

| Sowing Time | Time of Sowing 1 | 4.24 | 2.42 | [5] |

| Time of Sowing 2 | 5.19 | 2.85 | [5] | |

| Soil Type | Duplex Soil | 5.07 | 2.70 | [5] |

| Sandy Soil | 5.36 | 2.82 | [5] |

Experimental Protocols: From Isolation to Quantification

The methodologies for studying this compound have evolved significantly over time, from classical chemical isolation techniques to highly sensitive analytical methods.

Early Isolation and Characterization of this compound (Historical Perspective)

-

Extraction: Ground fava bean flour was typically extracted with a dilute acid, such as sulfuric acid, or an ethanol-water mixture to solubilize the glycosides.

-

Purification: The crude extract would then undergo a series of purification steps. One common method involved precipitation of impurities with reagents like mercury sulfate.

-

Crystallization: Through careful adjustment of pH and solvent concentration, the glycosides could be crystallized from the purified extract.

-

Structural Elucidation: The structure of the isolated compounds was determined using classical chemical degradation techniques, elemental analysis, and later, spectroscopic methods.

Modern Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Modern analysis of this compound relies heavily on chromatographic techniques, particularly HPLC with UV detection.

Objective: To quantify the concentration of this compound in fava bean samples.

Principle: This method separates this compound from other components in a sample extract based on its affinity for a stationary phase (the HPLC column) and a mobile phase. The amount of this compound is then quantified by measuring its absorbance of UV light at a specific wavelength.

Methodology:

-

Sample Preparation:

-

Mill whole fava bean seeds into a fine powder.

-

Accurately weigh approximately 100 mg of the flour into a centrifuge tube.

-

Add a known volume of extraction solvent (e.g., 7% perchloric acid or a methanol/water mixture).

-

Vortex the mixture vigorously to ensure thorough extraction.

-

Centrifuge the sample to pellet the solid material.

-

Filter the supernatant through a 0.45 µm filter into an HPLC vial.

-

-

HPLC Analysis:

-

Instrument: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV absorbance is monitored at approximately 273 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound standard.

-

High-Throughput Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For more sensitive and specific quantification, especially in low-convicine varieties, LC-MS/MS is the preferred method.

Objective: To achieve highly sensitive and specific quantification of this compound.

Principle: This method couples the separation power of liquid chromatography with the mass-based detection of a mass spectrometer. The mass spectrometer can be set to detect only ions of a specific mass-to-charge ratio corresponding to this compound and its fragments, providing excellent selectivity.

Methodology:

-

Sample Preparation: Similar to the HPLC protocol, but often with smaller sample sizes due to the higher sensitivity of the instrument.

-

LC-MS/MS Analysis:

-

Instrument: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is often employed for targeted quantification. In this mode, a specific precursor ion for this compound is selected and fragmented, and a specific product ion is monitored. This highly selective detection minimizes interference from other compounds in the matrix.

-

Signaling Pathways and Pathophysiology of Favism

The toxicity of this compound is not direct but is mediated through its aglycone, divicine, in individuals with G6PD deficiency. The following diagrams illustrate the key pathways involved.

Figure 1: Pathophysiological cascade of this compound-induced favism.

In individuals with a functional G6PD enzyme, the oxidative stress induced by divicine can be counteracted. The pentose phosphate pathway (PPP) provides a continuous supply of NADPH, which is essential for the reduction of oxidized glutathione (GSSG) back to its reduced form (GSH) by glutathione reductase. GSH is a critical antioxidant that detoxifies reactive oxygen species.

Figure 2: Role of G6PD in mitigating oxidative stress.

In G6PD-deficient individuals, the reduced production of NADPH impairs the regeneration of GSH.[3] This leaves the red blood cells vulnerable to the oxidative onslaught from divicine, leading to the pathological consequences outlined in Figure 1. The accumulation of oxidized hemoglobin (methemoglobin) and its precipitation into Heinz bodies, along with direct oxidative damage to the cell membrane, ultimately results in premature destruction of red blood cells and the clinical manifestations of favism.[4][7]

This comprehensive overview of this compound research highlights the critical interplay between dietary compounds, genetic predispositions, and cellular metabolism. For researchers and professionals in drug development, the story of this compound serves as a potent reminder of the importance of considering individual genetic variations in toxicology and pharmacology. The ongoing efforts to develop low-convicine fava bean varieties demonstrate the potential of applying fundamental scientific discoveries to improve food safety and public health.

References

- 1. portlandpress.com [portlandpress.com]

- 2. thebloodproject.com [thebloodproject.com]

- 3. Favism: erythrocyte metabolism during haemolysis and reticulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Metabolic Fate of Convicine In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convicine, a pyrimidine glycoside prevalent in faba beans (Vicia faba), is a compound of significant interest due to its association with the hemolytic disorder favism in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Understanding the metabolic fate of this compound is crucial for assessing its toxicological risk and for the development of safer faba bean varieties and food products. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data and detailed experimental methodologies. The primary metabolic event is the hydrolysis of this compound to its aglycone, isouramil, a process mediated by microbial β-glucosidases in the gastrointestinal tract. Isouramil is the primary toxic metabolite responsible for inducing oxidative stress in red blood cells. While in vivo pharmacokinetic data for this compound and isouramil are limited, this guide synthesizes the available information and outlines the key experimental approaches used in its study.

Introduction

This compound is a naturally occurring pyrimidine glycoside found in faba beans. Structurally, it is 6-amino-2,4,5-trihydroxypyrimidine-5-β-D-glucopyranoside. The presence of this compound, along with the structurally similar compound vicine, limits the widespread consumption of faba beans, a valuable protein source. The toxicity of this compound is not inherent to the molecule itself but arises from its metabolic conversion to the aglycone, isouramil.[1][2] This conversion is a critical step in the bioactivation of the compound and is the primary focus of this guide.

Absorption

The absorption of intact this compound from the gastrointestinal tract is believed to be limited. The primary event preceding absorption is the hydrolysis of this compound into its aglycone, isouramil, and a glucose molecule.

Hydrolysis by Gut Microbiota

The key step in the metabolic activation of this compound is the enzymatic hydrolysis of its β-glycosidic bond. This reaction is catalyzed by β-glucosidase enzymes produced by the intestinal microflora.[2] Animal studies have indicated that the cecum and large intestine are the primary sites of this hydrolysis.[1]

Experimental Protocol: In Vivo Hydrolysis Site Determination (Based on Hegazy & Marquardt, 1984)

-

Animal Model: Male Sprague-Dawley rats.

-

Test Substance Administration: A solution of this compound is administered orally via gavage.

-

Sample Collection: At specified time points post-administration, animals are euthanized, and the contents of different segments of the gastrointestinal tract (stomach, small intestine, cecum, large intestine) are collected.

-

Analysis: The collected contents are analyzed for the presence and concentration of both this compound and isouramil using High-Performance Liquid Chromatography (HPLC) with UV detection. The disappearance of this compound and the appearance of isouramil in specific gut segments indicate the primary sites of hydrolysis.

Distribution

Following its formation in the gut, isouramil is absorbed into the systemic circulation. Information on the tissue distribution of this compound and isouramil is scarce. However, the toxic effects are primarily observed in red blood cells, suggesting that isouramil and/or its metabolites are distributed to the bloodstream.

Metabolism

The metabolism of this compound is a two-step process: hydrolysis to isouramil, followed by the further biotransformation of isouramil.

Phase I Metabolism: Hydrolysis

As previously mentioned, the initial and most critical metabolic step is the hydrolysis of this compound to isouramil, mediated by microbial β-glucosidases.

Phase II Metabolism of Isouramil (Hypothetical)

Potential conjugation pathways include:

-

Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).

-

Glutathione conjugation: Attachment of glutathione, catalyzed by glutathione S-transferases (GSTs).

Experimental Protocol: In Vitro Metabolism of Isouramil

-

System: Rat liver microsomes or S9 fractions, supplemented with appropriate cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation, GSH for glutathione conjugation).

-

Incubation: Isouramil is incubated with the liver fractions at 37°C for a defined period.

-

Analysis: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the formation of potential conjugated metabolites.

Excretion

Studies in rats have shown that absorbed vicine and this compound are rapidly excreted, primarily in the urine.[3] It is presumed that the metabolites of isouramil are also eliminated from the body via renal and possibly biliary excretion.

Experimental Protocol: Excretion Balance Study

-

Animal Model: Male Sprague-Dawley rats housed in metabolic cages that allow for the separate collection of urine and feces.

-

Dosing: A known amount of radiolabeled ([¹⁴C] or [³H]) this compound is administered orally.

-

Sample Collection: Urine and feces are collected at regular intervals over a period of 48-72 hours.

-

Analysis: The total radioactivity in the collected urine and feces is measured using liquid scintillation counting to determine the percentage of the administered dose excreted by each route. HPLC coupled with a radiodetector can be used to profile the metabolites in the excreta.

Quantitative Data

Quantitative pharmacokinetic data for this compound and isouramil in vivo are very limited in the publicly available literature. The key study by Hegazy and Marquardt (1984) is frequently cited but its detailed quantitative results are not widely accessible. The following table summarizes the types of quantitative data that would be essential for a complete understanding of this compound's metabolic fate.

| Parameter | Description | Expected Trend/Significance |

| Oral Bioavailability (F%) of this compound | The fraction of orally administered this compound that reaches systemic circulation intact. | Expected to be low due to extensive pre-systemic hydrolysis in the gut. |

| Cmax of Isouramil | The maximum plasma concentration of isouramil after oral administration of this compound. | A key indicator of the extent of toxic metabolite formation. |

| Tmax of Isouramil | The time to reach the maximum plasma concentration of isouramil. | Provides information on the rate of hydrolysis and absorption. |

| Elimination Half-life (t½) of Isouramil | The time it takes for the plasma concentration of isouramil to decrease by half. | Indicates the rate at which the toxic metabolite is cleared from the body. |

| Urinary Excretion (% of dose) | The percentage of the administered dose of this compound and its metabolites recovered in urine. | A primary route of elimination for the absorbed compounds. |

| Fecal Excretion (% of dose) | The percentage of the administered dose of this compound and its metabolites recovered in feces. | Represents unabsorbed this compound and any metabolites excreted via bile. |

Experimental Workflows

Conclusion

The metabolic fate of this compound in vivo is primarily dictated by its hydrolysis to the toxic aglycone isouramil by the gut microbiota. While the general pathway is understood, there is a significant lack of publicly available, detailed quantitative pharmacokinetic data for both this compound and isouramil. Future research should focus on conducting comprehensive ADME studies in relevant animal models to accurately quantify the absorption, distribution, metabolism, and excretion of these compounds. Such data are essential for a thorough risk assessment of this compound in the food supply and for guiding the development of faba bean varieties with reduced potential for toxicity. The experimental protocols and workflows outlined in this guide provide a framework for conducting such vital research.

References

The Role of the VC1 Gene in Convicine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of the VC1 gene in the biosynthesis of convicine, a pyrimidine glucoside found in faba beans (Vicia faba L.). The presence of this compound and the related compound vicine is a significant anti-nutritional factor, as their consumption can lead to favism, a severe hemolytic anemia, in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency. Understanding the genetic and biochemical basis of this compound synthesis is crucial for developing faba bean varieties with improved nutritional value and for potential applications in drug development.

The VC1 Gene and its Function

The VC1 gene has been identified as encoding a key enzyme in the biosynthetic pathway of both this compound and vicine.[1][2][3][4][5] It is a bifunctional protein containing two key domains: a RibA-like GTP cyclohydrolase II (GCHII) domain and a RibB-like 3,4-dihydroxy-2-butanone-4-phosphate synthase domain.[3][6] The GCHII domain is directly responsible for catalyzing the initial and rate-limiting step in the synthesis of these compounds.[6]

A groundbreaking discovery was the elucidation that the biosynthesis of these pyrimidine glucosides does not originate from the pyrimidine pathway as previously thought, but rather from the purine GTP.[1][3][4] The VC1 enzyme utilizes its GCHII activity to convert GTP into 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP), the first committed intermediate in the pathway leading to this compound and vicine.[1]

The genetic basis for low-vicine and -convicine faba bean cultivars lies in a naturally occurring mutation in the VC1 gene. These cultivars possess a two-base-pair (AT) insertion within the coding sequence of the GCHII domain.[1][2][3][6][7][8] This insertion results in a frameshift mutation and the introduction of a premature stop codon, leading to the production of a truncated, non-functional VC1 protein.[6][8] This single mutation is the primary genetic determinant of the low-convicine phenotype.[1][7]

Interestingly, the vc1 mutation does not completely eliminate vicine and this compound. A homolog of VC1, named VC2 (or RIBA2), has been identified and is responsible for the residual low levels of these compounds in the low-VC1 cultivars. VC2 is estimated to contribute approximately 5-10% of the total riboflavin gene transcripts in immature seeds.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the VC1 gene and its role in this compound synthesis.

| Parameter | Tissue | Value | Reference |

| Relative Expression of VC1 | Seed Coat vs. Embryo | 8-fold higher in seed coat | [1] |

| Vicine Increase with VC1 Overexpression | Hairy Roots | 7-fold increase | [3] |

| This compound Increase with VC1 Overexpression | Hairy Roots | 1.5-fold increase | [3] |

Table 1: Gene Expression and Overexpression Data

| Parameter | Value | Reference |

| Michaelis Constant (KM) for GTP | 66 ± 12 µM | [1] |

| Maximum Velocity (Vmax) | 0.013 ± 0.001 µM/sec | [1] |

Table 2: In Vitro Enzyme Kinetics of His-tagged VC1

| Analyte | Linear Range (ng/mL) | Limit of Detection (LOD) (mg/g) | Limit of Quantitation (LOQ) (mg/g) | Reference |

| Vicine | 12.5 - 2500 | 0.0029 | 0.0088 | [10] |

| This compound | 5 - 1000 | 0.0028 | 0.0084 | [10] |

Table 3: Performance Metrics for HILIC-LC-MS Quantification

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental logic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Item - A simple and efficient protocol for generating transgenic hairy roots using Agrobacterium rhizogenes - La Trobe - Figshare [opal.latrobe.edu.au]

- 5. Genetic and Metabolite Variability among Commercial Varieties and Advanced Lines of Vicia faba L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VC1 catalyzes a key step in the biosynthesis of vicine in faba bean - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. A simple and efficient protocol for generating transgenic hairy roots using Agrobacterium rhizogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agrobacterium-mediated transformation of Vicia faba | Semantic Scholar [semanticscholar.org]

- 10. A Simple High-Throughput Method for the Analysis of Vicine and this compound in Faba Bean - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Convicine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the quantification of convicine in plant extracts, particularly from Vicia faba (faba bean), using High-Performance Liquid Chromatography (HPLC). This compound, a pyrimidine glycoside, is an anti-nutritional factor of interest in food science and drug development. Accurate quantification is crucial for the development of low-convicine cultivars and for safety assessments. This note details two primary HPLC methods, a Reversed-Phase (RP-HPLC) and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, and also touches upon an LC-MS approach for enhanced sensitivity. Experimental protocols, data presentation, and workflow diagrams are provided to guide researchers in establishing robust analytical procedures.

Introduction

This compound is a naturally occurring pyrimidine glycoside found in certain legumes, most notably the faba bean (Vicia faba L.). Along with its related compound vicine, this compound is implicated in favism, a hemolytic anemia that can occur in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency. Therefore, the accurate and precise quantification of this compound in plant materials is essential for breeding programs aiming to develop safer, low-convicine crop varieties and for the food industry to ensure product safety. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation and quantification of such compounds. This application note outlines validated HPLC methods for the determination of this compound in plant extracts.

Quantitative Data Summary

The following table summarizes the quantitative parameters of different HPLC methods for this compound analysis, providing a comparative overview to aid in method selection.

| Parameter | Method 1: RP-HPLC-UV | Method 2: HILIC-UV/SRM | Method 3: LC-MS |

| Linear Range | Not explicitly stated, but covers concentrations in typical faba bean cultivars. | Suitable for over three orders of magnitude. | 5 to 1000 ng/mL[1] |

| Limit of Detection (LOD) | Suitable for high concentrations.[2][3] | Improved sensitivity over RP-HPLC. | Calculated from the standard error of the intercept.[1] |

| Limit of Quantification (LOQ) | Often reports zero or undetectable for low-convicine genotypes.[4][5] | More suitable for quantifying low-convicine samples.[4][6][7] | Calculated from the standard error of the intercept.[1] |

| Accuracy & Precision | Standard | Improved precision and accuracy compared to older methods.[2][3] | Excellent accuracy and reproducibility.[2] |

| Primary Application | Analysis of high-convicine faba bean cultivars. | Quantification in low-convicine genotypes.[4][7] | High-throughput and sensitive analysis.[2][3] |

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This robust method is suitable for the routine analysis of this compound in faba bean cultivars with typical concentrations of the analyte.

1. Sample Preparation (Perchloric Acid Extraction) [5][8]

-

Mill dried plant material (e.g., faba bean seeds) to a fine powder (<0.5 mm).[2]

-

Weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

-

Add 7.5 mL of 7% perchloric acid.

-

If using an internal standard, add a known concentration of uridine.[8]

-

Vortex thoroughly and extract for a designated period (e.g., 1 hour) with intermittent shaking.

-

Centrifuge the mixture to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]

2. HPLC Conditions [8]

-

Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: 0.1% formic acid in water.[8]

-

Elution: Isocratic.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 40 °C.

-

Detection: UV at 273 nm.[8]

3. Quantification

-

Prepare a calibration curve using this compound standards of known concentrations.

-

The peak area of this compound in the sample chromatogram is used to calculate the concentration based on the calibration curve.

-

The response factor of this compound relative to an internal standard like uridine can also be used for quantification.[8]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with UV and/or Mass Spectrometry Detection

The HILIC method is particularly advantageous for analyzing the polar nature of this compound and is more sensitive for low-convicine genotypes.[4][7]

1. Sample Preparation (Methanol Extraction) [2]

-

Weigh approximately 10 mg of finely milled plant material into a microcentrifuge tube.[2]

-

Add 1 mL of 80% methanol.[2]

-

Vortex and sonicate for a defined period to ensure thorough extraction.

-

Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction on the pellet with another 1 mL of 80% methanol to ensure complete recovery (a two-step extraction is reported to extract 99% of the total this compound).[2]

-

Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

2. HILIC Conditions [7]

-

Column: HILIC column chemistry.

-

Further specific parameters for mobile phase, gradient, and flow rate should be optimized based on the specific HILIC column used.

Experimental Workflow and System Logic

The following diagrams illustrate the general experimental workflow for this compound quantification and the logical relationship of the components in an HPLC system.

Caption: Experimental workflow for HPLC quantification of this compound.

Caption: Logical relationship of key HPLC system components.

References

- 1. A Simple High-Throughput Method for the Analysis of Vicine and this compound in Faba Bean [mdpi.com]

- 2. A Simple High-Throughput Method for the Analysis of Vicine and this compound in Faba Bean - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple High-Throughput Method for the Analysis of Vicine and this compound in Faba Bean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of vicine and this compound in faba bean seeds using hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocols for High-Throughput Screening of Low Convicine Faba Bean Genotypes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Faba beans (Vicia faba L.) are a valuable source of protein for human and animal consumption. However, their utilization is limited by the presence of anti-nutritional compounds, vicine and convicine. These pyrimidine glucosides can cause favism, a hemolytic anemia, in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][2] The development of faba bean cultivars with low vicine and this compound content is a primary goal for breeders to enhance the safety and nutritional value of this crop.[3][4] High-throughput screening methods are essential for efficiently identifying low-vicine and -convicine genotypes in large breeding populations.[3][5]

These application notes provide detailed protocols for the high-throughput screening of faba bean genotypes for low this compound and vicine content, covering sample preparation, analytical methods, and data interpretation. Additionally, we present a visualization of the recently elucidated biosynthetic pathway of vicine and this compound, which can inform genetic screening strategies.

Data Presentation

Table 1: Quantitative Data of Vicine and this compound Content in Various Faba Bean Genotypes. This table summarizes the range of vicine and this compound concentrations found in different faba bean genotypes as reported in the literature. This data is crucial for establishing baseline levels and identifying promising low-convicine candidates.

| Genotype Category | Vicine Content (mg/g dry weight) | This compound Content (mg/g dry weight) | Reference |

| Wild Type / High V-C | 3.27 - 5.65 | 2.70 - 2.82 | [6] |

| Low V-C Genotypes | 0.16 - 0.60 | 0.017 - 0.04 | [7] |

| Ultra-low V-C Breeding Lines | 0.19 - 0.26 | 0.01 - 0.03 | [6] |

| Mature Dehulled Fababeans (average) | 7.3 | 3.0 | [8] |

Experimental Protocols

High-Throughput DNA Extraction from Faba Bean Leaf Tissue for Marker-Assisted Selection

Marker-assisted selection (MAS) is a powerful tool for identifying plants carrying the genetic traits for low vicine and this compound content, such as mutations in the VC1 gene.[4] A rapid and efficient DNA extraction protocol is the first step in this process. This protocol is adapted from methods developed for high-throughput DNA extraction in tropical molecular breeding programs.[9][10]

Materials:

-

Young faba bean leaf tissue

-